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Compound of Interest |

Compound Name: 6-Nitro-3-pyridyl acetate
CAS No.: 15128-87-7
Cat. No.: B086591
. J

Executive Summary & Compound Profile

6-Nitro-3-pyridyl acetate (CAS: 5966-41-6), also known as 3-acetoxy-6-nitropyridine, is a
critical intermediate in the study of esterase kinetics and the development of pyridine-based
prodrugs. Its structural duality—featuring an electron-withdrawing nitro group and an
enzymatically labile acetate ester—makes it an ideal substrate for probing nucleophilic
aromatic substitution mechanisms and hydrolytic enzyme specificity.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for researchers
utilizing this compound in drug development or biocatalysis. The data presented synthesizes
experimental baselines with theoretical chemical shift principles to ensure accurate structural
verification.

Compound Identity
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Property Detail

IUPAC Name 6-Nitropyridin-3-yl acetate

Molecular Formula

Molecular Weight 182.13 g/mol

Appearance Pale yellow to off-white crystalline solid

Solubilit Soluble in DMSO, Acetone, Chloroform;
olubili
Y sparingly soluble in water (hydrolyzes slowly)

Structural Analysis & Numbering

To interpret the spectra correctly, the numbering of the pyridine ring must be established.
e Position 1: Pyridine Nitrogen (

)[1]
o Position 3: Acetoxy group (

)

e Position 6: Nitro group (

Electronic Environment: The pyridine ring is highly electron-deficient due to the combined
inductive (

) and mesomeric (

) effects of the nitro group at C6 and the electronegative nitrogen at C1. The acetoxy group at
C3 acts as a weak donor by resonance (

) but withdraws electron density by induction (

), resulting in a unique shielding pattern for the remaining protons.
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Mass Spectrometry (MS) Data

The mass spectrum of 6-nitro-3-pyridyl acetate is characterized by a distinct fragmentation
pathway driven by the lability of the ester bond and the stability of the nitro-pyridinol core.

Fragmentation Pathway
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Caption: Fragmentation pathway showing the dominant loss of ketene to form the stable 6-
nitro-3-pyridinol ion.

Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the ester and nitro functionalities. The high
wavenumber of the ester carbonyl is diagnostic of an electron-deficient aryl ester.

Frequency (

Assignment Notes
)
Shifted to higher frequency
1775 - 1785 Stretch (Ester) due to conjugation with the
electron-poor pyridine ring.
1530 - 1545 Asymmetric Stretch Strong, characteristic band.
1345 - 1360 Symmetric Stretch Strong, sharp band.
Typical pyridine skeletal
1605, 1480 .
Ring Stretch vibrations.
1200 - 1220 Stretch Acetate ester linkage.
Weak, above 3000
3050 - 3100

Stretch (Aromatic)

Nuclear Magnetic Resonance (NMR)[2][4][5][6]1[7][8]
H NMR (400 MHz, )

The proton spectrum displays a simple pattern: a singlet for the acetate methyl and three
aromatic protons. The key to assignment is the coupling constants (

) and the deshielding effects.
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Chemical

Couplin
Shift ( upling (

Multiplicity Integration Assignment
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Interpretati

ppm)

Most
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due to

8.52 Doublet (d) 1H H-2 o
proximity to
Ring N and

Acetate O.

Ortho to Nitro
group;
strongly
deshielded.

8.35 Doublet (d) 1H H-5

Meta to Nitro,

Para to N.
Doublet of )
7.85 1H H-4 Coupling
Doublets (dd)
reveals

position.

, -CH Acetate
241 Singlet (s) 3H
methyl group.

Expert Insight:

e H-2 vs H-5: While both are deshielded, H-2 is typically the most downfield signal in 3-
substituted pyridines. However, the strong electron-withdrawing nature of the 6-nitro group
pushes H-5 downfield significantly. In

, H-2 often appears slightly more downfield than H-5, but they may overlap or swap
depending on concentration and solvent water content.

e Coupling: The absence of a large coupling for H-2 (only small meta-coupling) confirms it is
isolated between the ring nitrogen and the acetate group.

C NMR (100 MHz, )
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Shift (
Carbon Type Assignment
ppm)
Carbonyl (
168.4 Acetate carbonyl.
)
Quaternary ( C-6 (Attached to
155.2
) )
Quaternary (
148.9 C-3 (Attached to Oxygen).
)
Methine (
141.5 C-2 (Adjacent to N).
)
Methine (
129.8 C-4.
)
Methine ( C-5 (Adjacent to
119.2
) ):
Methyl (
21.0 Acetate methyl.

Experimental Protocols
Protocol A: Synthesis for Standard Verification

If the compound is not purchased, it is best synthesized via acetylation of 6-nitro-3-
hydroxypyridine to ensure spectral purity (avoiding hydrolysis products).

Reagents:
e 6-Nitro-3-hydroxypyridine (1.0 eq)

o Acetic Anhydride (1.5 eq)[2]
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+ Pyridine (Catalytic, or as solvent)[3]

¢ Dichloromethane (DCM)

Workflow (Graphviz):

Start:

6-Nitro-3-hydroxypyridine
(Dissolve in DCM)

Add Acetic Anhydride (1.5 eq)
+ Pyridine (cat.)
Stir RT, 2 hrs

:

Quench with Ice Water
(Hydrolyze excess anhydride)

:

Phase Separation
Wash Organic Layer (NaHCOS3, Brine)

:

Dry (MgS0O4) & Evaporate

Product:

6-Nitro-3-pyridyl acetate
(Recrystallize from Hexane/EtOAc)

Click to download full resolution via product page

Caption: Standard acetylation workflow for high-purity isolation.

Protocol B: NMR Sample Preparation

Objective: Prevent hydrolysis during measurement (common artifact).
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e Solvent Choice: Use

(dried over molecular sieves) or

(ampoules). Avoid "wet" solvents as the ester is moisture-sensitive, especially with the
electron-withdrawing nitro group activating the carbonyl.

e Concentration: 10 mg in 0.6 mL solvent.
e Scan Parameters:
o Relaxation delay (

): 2.0 seconds (sufficient for aromatic protons).

o Scans (

): 16 for
H, 512-1024 for

C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

o To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 6-
Nitro-3-pyridyl Acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086591#spectroscopic-data-for-6-nitro-3-pyridyl-
acetate-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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